An In-Depth Technical Guide to cis-1,4,8,11-Perhydrotetraazapyrene: A Molecule of Elusive Character
An In-Depth Technical Guide to cis-1,4,8,11-Perhydrotetraazapyrene: A Molecule of Elusive Character
A comprehensive investigation into the chemical identity, synthesis, and properties of the polycyclic tetraamine, cis-1,4,8,11-Perhydrotetraazapyrene, reveals a compound of significant academic interest yet limited publicly available data. This guide serves to consolidate the current understanding of related structural motifs and outlines prospective pathways for its synthesis and characterization, catering to researchers, scientists, and professionals in drug development.
While the specific compound, cis-1,4,8,11-Perhydrotetraazapyrene, with the CAS Number 74199-16-9, is listed by some chemical suppliers, a thorough review of scientific literature and chemical databases yields a notable absence of detailed experimental data. There are no published reports on its definitive synthesis, structural elucidation, or physicochemical properties. This suggests that the compound is either exceptionally novel, has been studied in proprietary research that is not publicly disclosed, or is known by a different, more systematic nomenclature that is not readily apparent.
This guide, therefore, pivots to an analysis of structurally related and foundational chemical entities to provide a robust theoretical framework for understanding the potential characteristics and synthetic challenges associated with cis-1,4,8,11-Perhydrotetraazapyrene.
Conceptual Structure and Stereochemistry
The name "cis-1,4,8,11-Perhydrotetraazapyrene" implies a complex, fused polycyclic aliphatic structure. A systematic breakdown of the nomenclature suggests the following structural features:
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Pyrene Core: The foundational structure is derived from pyrene, a four-ring polycyclic aromatic hydrocarbon.
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Tetraaza Substitution: Four carbon atoms in the pyrene skeleton are replaced by nitrogen atoms at positions 1, 4, 8, and 11.
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Perhydro: This prefix indicates that the entire aromatic system is fully saturated with hydrogen atoms. This transforms the planar, aromatic pyrene framework into a three-dimensional, aliphatic cage-like structure.
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Cis Stereochemistry: The "cis" designation is crucial and refers to the stereochemical relationship at the ring junctions. In a fused ring system like perhydropyrene, the hydrogen atoms at the points of ring fusion can be arranged in either a cis or trans configuration, leading to different overall shapes and stabilities of the molecule. For cis-1,4,8,11-Perhydrotetraazapyrene, this would imply a specific, folded conformation of the saturated rings.
To visualize the conceptual structure, a Graphviz diagram is provided below.
Caption: Conceptual 2D representation of the atom connectivity in 1,4,8,11-Perhydrotetraazapyrene.
Potential Synthetic Strategies: A Theoretical Approach
In the absence of a documented synthesis for cis-1,4,8,11-Perhydrotetraazapyrene, we can infer potential synthetic routes by examining the synthesis of related saturated polycyclic aza-compounds.[1]
Hydrogenation of an Aromatic Precursor
A common strategy for the synthesis of perhydrogenated polycyclic compounds is the catalytic hydrogenation of their aromatic counterparts.[2] This would involve a multi-step process:
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Synthesis of 1,4,8,11-Tetraazapyrene: The synthesis of the unsaturated precursor, 1,3,6,8-tetraazapyrene (a positional isomer), has been reported.[3] A similar approach could potentially be adapted for the 1,4,8,11-isomer.
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Catalytic Hydrogenation: The subsequent hydrogenation of the tetraazapyrene core would be a significant challenge. The complete saturation of a polycyclic aromatic hydrocarbon requires forcing conditions (high pressure and temperature) and highly active catalysts (e.g., rhodium on carbon, ruthenium). The presence of the nitrogen atoms could further complicate the reaction, potentially leading to catalyst poisoning or side reactions.
Caption: A potential synthetic route via hydrogenation.
Achieving the desired cis stereochemistry would likely require a stereoselective hydrogenation, which is notoriously difficult for flat, aromatic substrates. The reaction would likely yield a mixture of stereoisomers requiring complex separation and characterization.
Multi-component Condensation and Cyclization Reactions
A more convergent approach would involve the construction of the saturated ring system from smaller, non-aromatic building blocks. This is a common strategy in the synthesis of complex alkaloids and other polycyclic nitrogen-containing compounds.[4] A hypothetical retrosynthetic analysis might involve disconnecting the pyrene framework to reveal simpler diamine and dicarbonyl precursors.
For instance, a reaction cascade involving a tetraamine and a dicarbonyl compound could, in principle, lead to the formation of the fused ring system. The stereochemical outcome would be highly dependent on the geometry of the starting materials and the reaction conditions. The synthesis of related perhydro-polyaza-polycyclic compounds has been achieved through one-pot catalytic heterocyclization reactions.[5]
Predicted Properties and Characterization
Based on the proposed structure, we can predict some of the key properties of cis-1,4,8,11-Perhydrotetraazapyrene.
| Property Category | Predicted Characteristic | Rationale/Comparison |
| Physical State | Likely a crystalline solid at room temperature. | The rigid, high molecular weight, and symmetrical nature of the molecule would favor a solid state. |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO or DMF. | The presence of four secondary amine groups provides sites for hydrogen bonding, but the large hydrocarbon backbone is lipophilic. |
| Basicity | The four nitrogen atoms are secondary amines and will exhibit basic properties. The pKa values are expected to be in the range of typical secondary amines. | Similar to other polyamines, it will readily form salts with acids. |
| Chelating Properties | The arrangement of the four nitrogen atoms in a cage-like structure suggests it could act as a potent chelating agent for metal ions. | The cavity size and conformation would determine the selectivity for specific metal cations. This is a well-known property of tetraazamacrocycles like cyclam.[6] |
Characterization would rely on a suite of modern analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry. The complexity of the fused ring system would likely result in a complex spectrum requiring 2D NMR techniques (COSY, HSQC, HMBC) for full assignment.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
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X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and the cis stereochemistry of the ring junctions.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H and C-H stretching and bending vibrations.
Potential Applications in Research and Development
Though currently a molecule of theoretical interest, the structural features of cis-1,4,8,11-Perhydrotetraazapyrene suggest several areas of potential application, particularly in medicinal chemistry and materials science.
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Scaffold for Drug Discovery: Rigid, three-dimensional scaffolds are highly sought after in drug design as they can present functional groups in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets. The tetraaza functionality provides multiple points for further chemical modification.
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Metal Ion Chelation: As a potential cage-like chelator, it could be investigated for applications in medical imaging (as a ligand for radioactive metals), as a sequestering agent for heavy metals, or in the development of catalysts. The pre-organized nature of the nitrogen lone pairs could lead to highly stable metal complexes.
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Supramolecular Chemistry: The defined shape and hydrogen bonding capabilities could make it a valuable building block for the construction of more complex supramolecular assemblies.
Conclusion and Future Outlook
The case of cis-1,4,8,11-Perhydrotetraazapyrene highlights a fascinating gap in the publicly accessible chemical literature. While its name and CAS number suggest its existence, the lack of published synthetic and characterization data renders it an enigmatic target for synthetic chemists. The theoretical pathways and predicted properties outlined in this guide are based on established principles of organic chemistry and the study of related compounds.
The definitive synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic and polycyclic chemistry. Such work would not only confirm its structure but also open the door to exploring its potential applications in various scientific disciplines. Future research efforts should be directed towards either locating the primary literature that describes this compound or undertaking its de novo synthesis.
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